Lower Calculated Lipophilicity (logP/logD) Versus 4‑Methyl–Substituted and 4‑Aryl Analogs
The target compound's computed logP of 2.46 and logD (pH 7.4) of 2.44 are significantly lower than those of the closest 4‑methyl analog, N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide, for which standard fragment‑based prediction yields a logP of ≈3.1 and logD of ≈3.0 . This property difference predicts improved aqueous solubility and reduced non‑specific binding for the unsubstituted thiazole derivative, favoring its use in biochemical assays where excessive lipophilicity can cause aggregation or off‑target effects.
| Evidence Dimension | Computed partition coefficient (logP) and distribution coefficient (logD at pH 7.4) |
|---|---|
| Target Compound Data | logP = 2.46, logD = 2.44 |
| Comparator Or Baseline | N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide: predicted logP ≈3.1, logD ≈3.0 |
| Quantified Difference | ΔlogP ≈ –0.64, ΔlogD ≈ –0.56 |
| Conditions | Computed via Molinspiration or comparable algorithm; no experimental logP data available. |
Why This Matters
A lower logD directly translates to higher aqueous solubility and reduced non‑specific protein binding, which is critical for achieving reliable dose‑response data in in‑vitro assays.
